

Application Notes and Protocols for Acylation with Crotonic Anhydride

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Compound of Interest

Compound Name: *Crotonic anhydride*

Cat. No.: B7771178

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Introduction

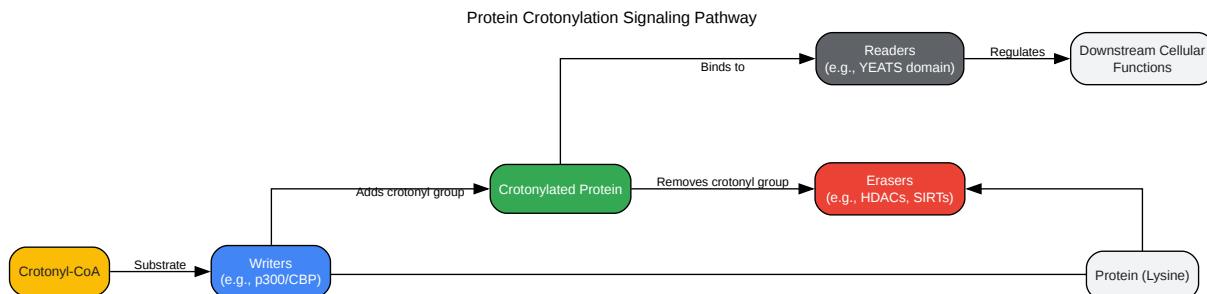
Acylation with **crotonic anhydride** is a chemical reaction that introduces a crotonyl group into a molecule, typically by reacting with nucleophiles such as amines and alcohols. The resulting crotonylated molecules have significant applications in various fields, particularly in the study of post-translational modifications (PTMs) and drug development. Lysine crotonylation is a recently discovered PTM that plays a crucial role in regulating gene expression and cellular signaling pathways.^{[1][2]} Understanding the mechanisms of crotonylation and developing tools to study these processes are of high interest in biomedical research. These application notes provide a detailed experimental protocol for the acylation of a primary amine with **crotonic anhydride**, along with relevant biological context and characterization data.

Biological Significance of Protein Crotonylation

Protein crotonylation, particularly on lysine residues, is an important post-translational modification involved in a variety of cellular processes.^{[2][3]} This modification is dynamically regulated by enzymes known as "writers" (crotonyltransferases, e.g., p300/CBP), "erasers" (decrotonylases, e.g., HDACs, SIRTs), and recognized by "readers" (e.g., YEATS domain proteins).^[2] Dysregulation of protein crotonylation has been implicated in several diseases, including cancer, making the enzymes involved potential therapeutic targets.^[4]

Signaling Pathway of Protein Crotonylation

The following diagram illustrates the key components and processes involved in the regulation of protein lysine crotonylation.



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A simplified diagram of the protein crotonylation pathway.

Experimental Protocol: Acylation of Aniline with Crotonic Anhydride

This protocol details the synthesis of N-crotonylaniline as a representative example of the acylation of a primary amine using **crotonic anhydride**.

Materials

- Aniline
- **Crotonic Anhydride**
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Silica gel for column chromatography
- Hexane
- Ethyl Acetate

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- TLC plates and chamber
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer

Procedure

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
- Addition of **Crotonic Anhydride**: Cool the solution in an ice bath. Dissolve **crotonic anhydride** (1.1 eq) in anhydrous dichloromethane and add it dropwise to the aniline solution over 15-20 minutes using a dropping funnel.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-crotonylaniline.

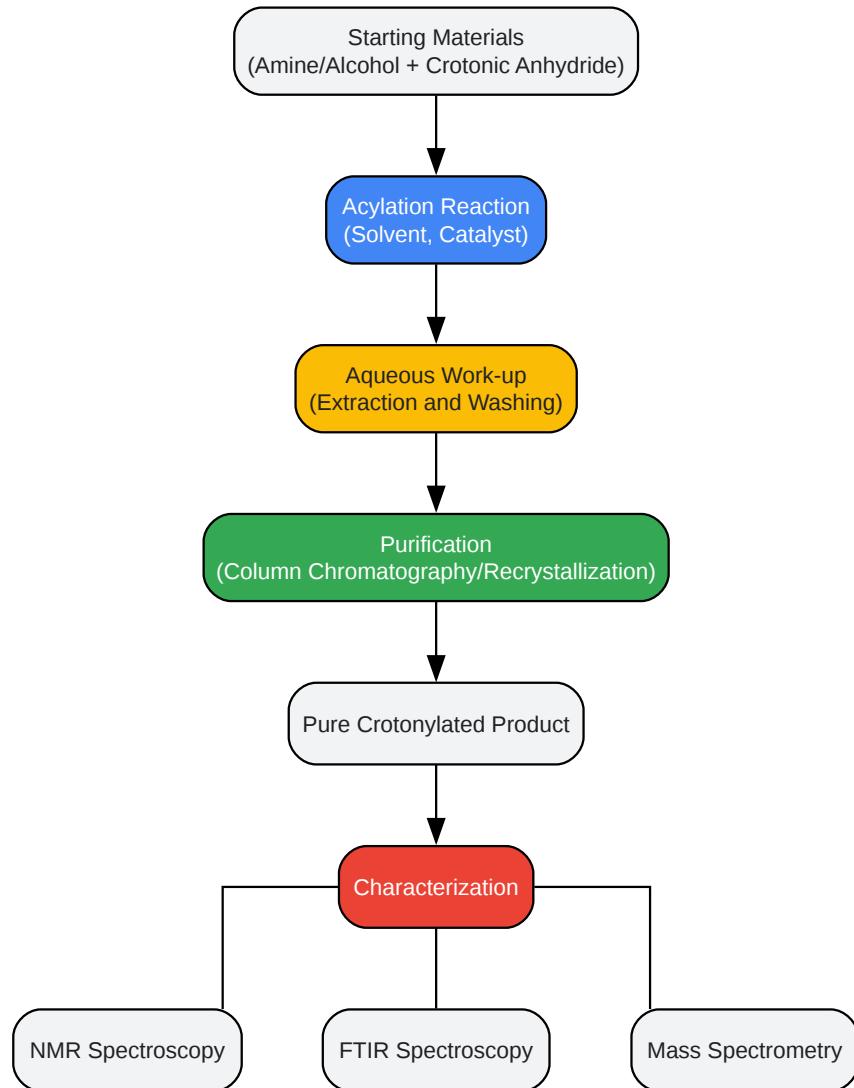
Quantitative Data Summary

Reagent/Parameter	Molar Ratio/Value	Notes
Aniline	1.0 eq	Starting material.
Crotonic Anhydride	1.1 eq	Acyling agent.
4-(Dimethylamino)pyridine (DMAP)	0.1 eq	Catalyst.
Reaction Temperature	0 °C to Room Temp.	Initial cooling followed by reaction at ambient temperature.
Reaction Time	2-4 hours	Monitor by TLC.
Expected Yield	80-90%	Based on analogous acylation reactions.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of a crotonylated compound.

Experimental Workflow for Acylation with Crotonic Anhydride

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A flowchart of the synthesis and analysis process.

Characterization of N-crotonylaniline

The successful synthesis of N-crotonylaniline can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (CDCl_3): Expected chemical shifts (δ) in ppm: ~7.5-7.0 (m, 5H, Ar-H), ~7.0-6.8 (m, 1H, $-\text{CH}=\text{CH}-\text{CO}-$), ~5.9-5.7 (d, 1H, $-\text{CH}=\text{CH}-\text{CO}-$), ~1.9 (d, 3H, $\text{CH}_3-\text{CH}=$).

- ^{13}C NMR (CDCl_3): Expected chemical shifts (δ) in ppm: ~164 (C=O), ~142 (-CH=), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~122 (=CH-CO-), ~120 (Ar-CH), ~18 (CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch (amide)
~3100-3000	C-H stretch (aromatic and vinyl)
~1660	C=O stretch (amide I)
~1600	C=C stretch (aromatic)
~1540	N-H bend (amide II)

Mass Spectrometry (MS)

- Expected $[\text{M}+\text{H}]^+$: For $\text{C}_{10}\text{H}_{11}\text{NO}$, the expected exact mass for the protonated molecule is approximately 162.0919 m/z.

By following this protocol and utilizing the provided characterization data, researchers can successfully synthesize and verify crotonylated compounds for their studies in drug development and chemical biology.

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